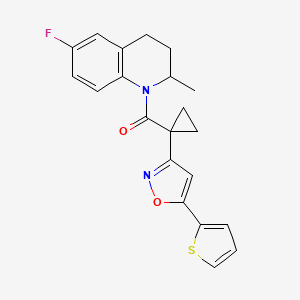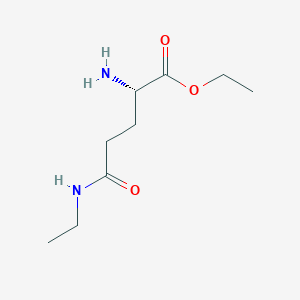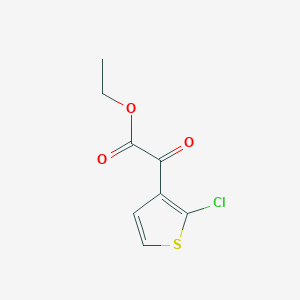
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorinated thiophene ring, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene, which is commercially available or can be synthesized from thiophene through chlorination.
Formation of Intermediate: The 2-chlorothiophene is then subjected to a Friedel-Crafts acylation reaction using ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step results in the formation of an intermediate compound, this compound.
Purification: The intermediate is purified through recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated thiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the oxoacetate moiety can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(2-bromothiophen-3-yl)-2-oxoacetate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Ethyl 2-(2-fluorothiophen-3-yl)-2-oxoacetate: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Ethyl 2-(2-methylthiophen-3-yl)-2-oxoacetate: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential biological activities and applications in medicine and industry highlight its importance as a compound of interest for further study and development.
Properties
IUPAC Name |
ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)6(10)5-3-4-13-7(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYMFGOMUYPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(SC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
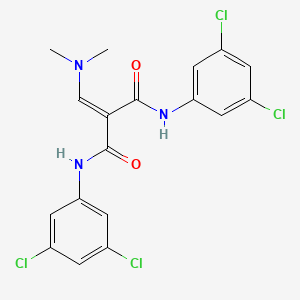
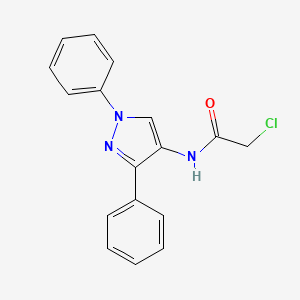
![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)
![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)
![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)
![N-{[4-benzyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2565097.png)
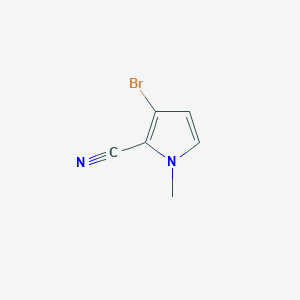
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2565103.png)
![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)
